molecular formula C12H23NO B1389790 trans-2-Piperidin-1-ylcycloheptanol CAS No. 1218009-71-2

trans-2-Piperidin-1-ylcycloheptanol

Cat. No.: B1389790
CAS No.: 1218009-71-2
M. Wt: 197.32 g/mol
InChI Key: MBQOZOVWEOSXAT-VXGBXAGGSA-N
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Description

Trans-2-Piperidin-1-ylcycloheptanol: is a cyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a cycloheptanol moiety, which is a seven-membered ring with an alcohol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Piperidin-1-ylcycloheptanol typically involves the reaction of cycloheptanone with piperidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Piperidin-1-ylcycloheptanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce different alcohol or amine derivatives .

Scientific Research Applications

Trans-2-Piperidin-1-ylcycloheptanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-2-Piperidin-1-ylcycloheptanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.

    Cycloheptanol: A seven-membered ring with an alcohol group, used as a precursor in organic synthesis.

Uniqueness: Trans-2-Piperidin-1-ylcycloheptanol is unique due to its combination of a piperidine ring and a cycloheptanol moiety, which imparts distinct chemical and biological properties.

Biological Activity

Introduction

Trans-2-Piperidin-1-ylcycloheptanol is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The compound features a piperidine ring fused to a cycloheptanol structure, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC_{12}H_{17}N
Molecular Weight191.27 g/mol
Melting PointNot well-documented
SolubilitySoluble in organic solvents

Biological Activity

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines through multiple mechanisms.

Case Study: Induction of Apoptosis

A study focusing on piperidone derivatives demonstrated that these compounds could induce apoptosis in breast and colon cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspase pathways. This mechanism is critical as it suggests that this compound may share similar apoptotic pathways, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective effects. The modulation of neurotransmitter systems, particularly through inhibition of reuptake mechanisms, has been observed in related compounds.

This compound is hypothesized to interact with several neurotransmitter receptors, potentially enhancing dopaminergic and serotonergic signaling pathways. This may provide therapeutic benefits in conditions such as depression or neurodegenerative diseases.

Antimicrobial Activity

Piperidine derivatives have shown promise as antimicrobial agents. The structural features of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.

Research Findings

In vitro studies suggest that piperidine compounds can exhibit antibacterial activity against various strains, including those resistant to conventional antibiotics. This property could be attributed to the compound's ability to interfere with essential bacterial functions .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis
NeuroprotectiveEnhances neurotransmission
AntimicrobialInhibits bacterial growth

This compound exhibits a range of biological activities that warrant further exploration. Its potential as an anticancer agent, neuroprotective compound, and antimicrobial substance highlights the importance of continued research into its mechanisms and therapeutic applications. Future studies should focus on elucidating the precise pathways involved in its biological effects and evaluating its efficacy in clinical settings.

References

  • PMC3748767 - Identification of 2-Piperidone as a Biomarker
  • US8153625B2 - Patent on Piperidine Derivatives
  • PMC9896656 - Study on Piperidone-Induced Apoptosis

Properties

IUPAC Name

(1R,2R)-2-piperidin-1-ylcycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12-8-4-1-3-7-11(12)13-9-5-2-6-10-13/h11-12,14H,1-10H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQOZOVWEOSXAT-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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